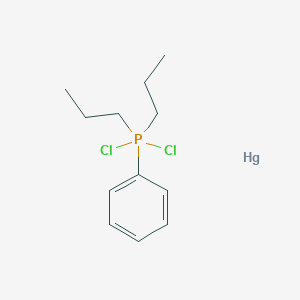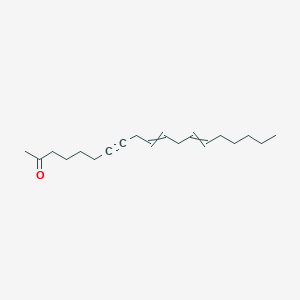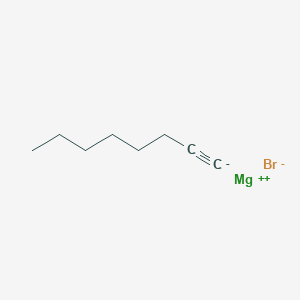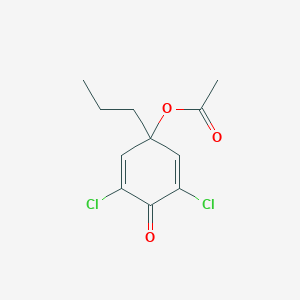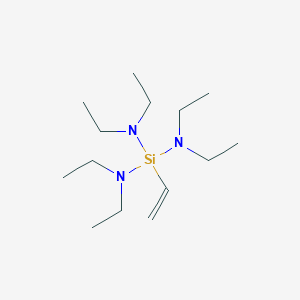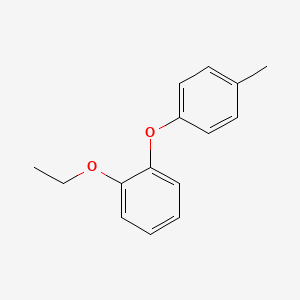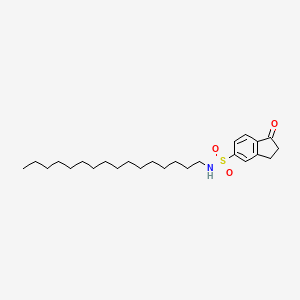
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide is an organic compound with the molecular formula C25H42N2O3S. This compound is part of the indene family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The hexadecyl group attached to the indene structure adds significant hydrophobic character to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through the hydrogenation of indene, a process that involves the addition of hydrogen to the indene molecule in the presence of a catalyst such as palladium on carbon.
Attachment of the Hexadecyl Group: The hexadecyl group can be introduced through a Friedel-Crafts alkylation reaction, where hexadecyl chloride reacts with the indene core in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the hexadecyl-indene intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted sulfonamides or thiol derivatives.
Scientific Research Applications
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the hydrophobic hexadecyl chain can interact with lipid membranes, affecting membrane fluidity and protein function.
Comparison with Similar Compounds
Similar Compounds
- 1-n-Hexadecylindan
- 1-n-Hexadecyl-(2,3-dihydroindene)
- 2,3-Dihydro-1-hexadecyl-1H-indene
- 1-(1-Indanyl)hexadecane
Uniqueness
N-Hexadecyl-1-oxo-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both a sulfonamide group and a long hydrophobic chain. This combination imparts distinct chemical and physical properties, making it particularly useful in applications involving membrane interactions and hydrophobic environments.
Properties
CAS No. |
61537-56-2 |
|---|---|
Molecular Formula |
C25H41NO3S |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
N-hexadecyl-1-oxo-2,3-dihydroindene-5-sulfonamide |
InChI |
InChI=1S/C25H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-30(28,29)23-17-18-24-22(21-23)16-19-25(24)27/h17-18,21,26H,2-16,19-20H2,1H3 |
InChI Key |
XDOPPWHBMXFWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)

